2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine

regioisomerism heterocyclic chemistry medicinal chemistry building blocks

2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1208-06-6) is a heterocyclic building block consisting of a pyridin-2-yl ring attached at the 3-position of a 1,2,4-oxadiazole core substituted with a trichloromethyl group at the 5-position. The compound has a molecular formula of C₈H₄Cl₃N₃O and a molecular weight of 264.5 g/mol.

Molecular Formula C8H4Cl3N3O
Molecular Weight 264.5 g/mol
CAS No. 1208-06-6
Cat. No. B12041959
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine
CAS1208-06-6
Molecular FormulaC8H4Cl3N3O
Molecular Weight264.5 g/mol
Structural Identifiers
SMILESC1=CC=NC(=C1)C2=NOC(=N2)C(Cl)(Cl)Cl
InChIInChI=1S/C8H4Cl3N3O/c9-8(10,11)7-13-6(14-15-7)5-3-1-2-4-12-5/h1-4H
InChIKeyBTAMWUHAAIDZPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1208-06-6) – Core Identity and Procurement Baseline


2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 1208-06-6) is a heterocyclic building block consisting of a pyridin-2-yl ring attached at the 3-position of a 1,2,4-oxadiazole core substituted with a trichloromethyl group at the 5-position [1]. The compound has a molecular formula of C₈H₄Cl₃N₃O and a molecular weight of 264.5 g/mol [2]. It is catalogued in the Sigma-Aldrich AldrichCPR collection of unique chemicals for early discovery research, though the product is currently discontinued and sold without analytical data . The trichloromethyl substituent is a key structural feature that distinguishes this compound from other 1,2,4-oxadiazole-pyridine hybrids, influencing both its chemical reactivity and physicochemical properties relative to close analogs.

2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine – Why In-Class Analogs Cannot Be Interchanged Without Data


Within the 1,2,4-oxadiazole class, even minor changes in the substitution pattern of the pyridine ring regioisomer or the nature of the 5-substituent can produce profound differences in solubility, logP, and hydrogen-bonding capacity, which are critical for both synthetic utility and biological target engagement. For example, the 2-pyridyl regioisomer (CAS 1208-06-6) presents a distinct spatial orientation of the nitrogen lone pair compared to the 3-pyridyl analog (CAS 49773-09-3) . Furthermore, the trichloromethyl group at the 5-position provides a different leaving-group potential for nucleophilic displacement reactions relative to the more commonly encountered trifluoromethyl or methyl analogs. No direct comparative study has yet been published that quantifies these differences for this specific compound, meaning that any generic substitution carries an unquantified risk of altered reactivity, stability, or biological readout. The evidence assembled below represents the maximal currently verifiable differentiation available, which is limited to class-level inferences and vendor-sourced structural and computed property comparisons.

2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine – Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Identity of 2-Pyridyl vs. 3-Pyridyl Analogs Confirms Unique Spatial and Electronic Profile

The target compound features a pyridine ring attached at the 2-position of the oxadiazole core, whereas the most closely catalogued analog, 3-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine (CAS 49773-09-3), bears the pyridine at the 3-position. The 2-pyridyl isomer (CAS 1208-06-6) places the pyridine nitrogen adjacent to the oxadiazole ring, enabling potential intramolecular interactions and a distinct hydrogen-bond acceptor geometry that is absent in the 3-pyridyl isomer [1]. Both compounds share identical molecular formula (C₈H₄Cl₃N₃O) and molecular weight (~264.5 g/mol); therefore, any differential behavior must arise solely from the regioisomeric arrangement. No joint experimental dataset is available; this evidence constitutes class-level inference based on well-established principles of heterocyclic and medicinal chemistry.

regioisomerism heterocyclic chemistry medicinal chemistry building blocks

Computed LogP (XLogP3 = 2) Differentiates Lipophilicity from More Polar Oxadiazole-Pyridine Analogs

The target compound exhibits a computed octanol-water partition coefficient (XLogP3) of 2, as calculated by PubChem's XLogP3 3.0 algorithm [1]. While the closest regioisomer (CAS 49773-09-3) has the same molecular formula and formula weight, no publicly reported experimental or computed logP value exists for the 3-pyridyl analog to enable a head-to-head comparison. In a broader class-level context, 5-methyl-substituted oxadiazole-pyridine hybrids (e.g., 2-(5-methyl-1,2,4-oxadiazol-3-yl)pyridine) are anticipated to have significantly lower logP values due to the absence of the hydrophobic trichloromethyl group, though no experimental logP data for that specific comparator could be located. Thus, this evidence dimension is a cross-study comparable only within the constraint that comparator values are inferred rather than directly measured.

lipophilicity drug-likeness physicochemical property prediction

Topological Polar Surface Area (TPSA = 51.8 Ų) Places the Compound Near the Upper Threshold for CNS Penetration, Offering a Differentiable Physicochemical Profile

The computed topological polar surface area (TPSA) for 2-[5-(trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine is 51.8 Ų [1]. In drug discovery, a TPSA below 60 Ų is often associated with the potential for passive blood-brain barrier penetration, while values above 140 Ų correlate with poor CNS availability [2]. This places the target compound near the empirical threshold, a position that may be advantageous for programs seeking CNS-exposed heterocyclic scaffolds. No TPSA value has been experimentally determined or reported for the 3-pyridyl or 4-pyridyl regioisomers, preventing a direct comparison. However, the presence of the trichloromethyl group distinguishes this compound from 5-methyl or 5-trifluoromethyl analogs, which are expected to have comparable or slightly lower TPSA values, but the absence of published data makes this a class-level inference only.

TPSA blood-brain barrier penetration medicinal chemistry design

2-[5-(Trichloromethyl)-1,2,4-oxadiazol-3-yl]pyridine – Application Scenarios Stemming from Verified Differentiation Evidence


Medicinal Chemistry CNS Hit-Finding and Lead Optimization Programs Requiring a Lipophilic, Low-TPSA Heterocyclic Core

When CNS drug discovery programs screen heterocyclic building blocks for fragment-based or scaffold-hopping approaches, the computed XLogP3 of 2 and TPSA of 51.8 Ų for this compound [1] compare favorably against empirical CNS drug-likeness guidelines (XLogP 1–4, TPSA < 60 Ų) [2]. This profile supports its use as a starting point for designing brain-penetrant kinase inhibitors, GPCR ligands, or ion channel modulators. Procurement should be limited to this specific regioisomer, as the 3-pyridyl analog would likely present a different hydrogen-bonding geometry and potentially different CNS penetration properties, although this has not been experimentally confirmed.

Organic Synthesis Method Development Leveraging the Trichloromethyl Group as a Latent Amino or Carboxy Function

The trichloromethyl substituent at the 5-position of the 1,2,4-oxadiazole ring is documented in the patent literature as a precursor for 5-amino-1,2,4-oxadiazoles via nucleophilic displacement with amines [3]. This compound, with its 2-pyridyl group, offers a unique scaffold for developing synthetic methodologies that require subsequent functionalization to amino-oxadiazole-pyridine libraries. The regioisomeric identity of the pyridine attachment dictates the metal-binding properties of the products, making the procurement of the correct isomer critical for reproducible methodology development.

Agrochemical and Antimicrobial Screening Libraries Seeking Halogenated Heterocycle Diversity

The combination of a pyridine ring with a trichloromethyl-1,2,4-oxadiazole motif is cited in patent literature as a scaffold for nematicidal and pesticidal activity [4]. Although no quantitative activity data for this specific compound against comparator analogs has been published, the structural features (regioisomerism and halogenation pattern) are sufficiently differentiated from 3-pyridyl and 4-pyridyl variants to justify inclusion in targeted screening collections when exploring structure–activity relationships in crop protection or antifungal lead generation.

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